molecular formula C11H13N3 B2595442 5-N,5-N-dimethylisoquinoline-5,8-diamine CAS No. 954257-22-8

5-N,5-N-dimethylisoquinoline-5,8-diamine

Cat. No. B2595442
CAS RN: 954257-22-8
M. Wt: 187.246
InChI Key: GWQUMGOASNPGIK-UHFFFAOYSA-N
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Description

5-N,5-N-dimethylisoquinoline-5,8-diamine, also known as DIQ, is a synthetic organic compound that belongs to the family of isoquinoline derivatives. It has a molecular formula of C11H13N3 and a molecular weight of 187.24 . It is typically available in powder form .

Scientific Research Applications

Photonic Devices and Electron Transport Materials

A study on zinc and aluminium complexes of 5-(4'-substituted)phenylazo-8-hydroxyquinolines, including those with N(CH3)2 groups, highlighted their potential as electron transport materials for photonic devices. The electron transport properties were enhanced by the peripheral 4'-group, specifically the N=N-C6H4-N(CH3)2 group, which induced unique luminescence and reversible electron transfer processes. These properties make them suitable for applications in photonic devices due to their enhanced electron transport properties (La Deda et al., 2004).

Synthesis of Derivatives

Another significant application involves the selective synthesis of 7-bromo-5,8-dimethylisoquinoline, leading to 7-amino-5,8-dimethylisoquinoline and various 7-anilino derivatives through a palladium-catalyzed coupling reaction. This process showcases the compound's versatility in synthetic organic chemistry and its potential as a precursor for various organic syntheses (Nagao et al., 2007).

Anticorrosion Applications

5-N,5-N-dimethylisoquinoline-5,8-diamine derivatives have been evaluated for their anticorrosion potential on carbon steel in hydrochloric acid solution. One derivative, 5-N,N′-dimethylaminomethyl-8-hydroxyquinoline (DMHQ), demonstrated superior efficiency, reaching up to 97% at certain concentrations. This indicates its potential as an effective anticorrosion agent for carbon steel protection in corrosive environments (Faydy et al., 2017).

Antibiotic Alkaloids Synthesis

The compound has also been utilized in the synthesis of antibiotic alkaloids such as renierone, mimocin, and others through the regioselective oxidation of 5-oxygenated isoquinoline. This synthesis method provides a pathway for the creation of various bioactive compounds with potential applications in medicinal chemistry (Kuwabara et al., 2004).

properties

IUPAC Name

5-N,5-N-dimethylisoquinoline-5,8-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-14(2)11-4-3-10(12)9-7-13-6-5-8(9)11/h3-7H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQUMGOASNPGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C=CN=CC2=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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